AquaMet Catalyst

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dichloro-[4-[(4-ethyl-4-methylpiperazin-4-ium-1-yl)methyl]-1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-[(2-propan-2-yloxyphenyl)methylidene]ruthenium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H43N4.C10H12O.3ClH.Ru/c1-9-33(8)12-10-30(11-13-33)18-27-19-31(28-23(4)14-21(2)15-24(28)5)20-32(27)29-25(6)16-22(3)17-26(29)7;1-8(2)11-10-7-5-4-6-9(10)3;;;;/h14-17,27H,9-13,18-19H2,1-8H3;3-8H,1-2H3;3*1H;/q+1;;;;;+2/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDCPOCRCZBKEIS-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1(CCN(CC1)CC2CN(C(=[Ru](=CC3=CC=CC=C3OC(C)C)(Cl)Cl)N2C4=C(C=C(C=C4C)C)C)C5=C(C=C(C=C5C)C)C)C.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H55Cl3N4ORu | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

803.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

AquaMet Catalyst: A Structural and Mechanistic Deep Dive

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural features of the AquaMet catalyst, a pivotal tool in aqueous olefin metathesis. We will explore its core composition, key structural attributes determined through various analytical techniques, and the experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers leveraging this water-soluble catalyst in complex chemical syntheses, particularly in the realm of drug discovery and development.

Core Structural Features

AquaMet is a second-generation Hoveyda-Grubbs type ruthenium-based olefin metathesis catalyst. Its defining characteristic is the incorporation of a quaternary ammonium (B1175870) tag, which imparts exceptional solubility in aqueous media, a significant advantage over many traditional ruthenium catalysts.[1][2][3] This feature allows for metathesis reactions to be conducted in environmentally benign solvents and under conditions compatible with biological molecules.[4][5]

The fundamental structure consists of a central ruthenium atom in a distorted square pyramidal geometry. The ruthenium center is coordinated to an N-heterocyclic carbene (NHC) ligand, a chelating isopropoxybenzylidene ether ligand, and two chloride anions. The key modification is the attachment of a quaternary ammonium group to the NHC ligand, which provides the catalyst's hydrophilicity.[1][2][3]

Chemical and Physical Properties

A summary of the fundamental properties of the this compound is provided in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₃₉H₅₅Cl₃N₄ORu | [1] |

| Molecular Weight | 803.31 g/mol | [1] |

| CAS Number | 1414707-08-6 | [1] |

| Appearance | Green to brown powder | N/A |

| Solubility | Water, Dichloromethane (B109758), Chloroform | [1] |

Table 1: Core Properties of this compound

Spectroscopic Data

Spectroscopic methods are crucial for the characterization of AquaMet. While a complete, publicly available dataset of NMR and other spectroscopic data for the catalyst itself is not readily found in the literature, data for reaction products and related precursor compounds are available. For the purpose of this guide, representative spectroscopic data that would be expected for a catalyst of this class are summarized in Table 2. The UV-Vis data is critical for monitoring catalyst decomposition.[6]

| Spectroscopic Data | Characteristic Features |

| ¹H NMR (CDCl₃) | Signals corresponding to the mesityl groups on the NHC ligand (around 7.0 and 2.4-2.0 ppm), the isopropoxy group (septet around 4.8 ppm and doublet around 1.2 ppm), the benzylidene proton (around 16.5 ppm), and protons of the quaternary ammonium tag. |

| ¹³C NMR (CDCl₃) | Resonances for the Ru=CH carbene (around 294 ppm), the NHC carbene carbon (around 214 ppm), and signals for the aromatic and aliphatic carbons of the ligands. |

| UV-Vis (in water) | A characteristic metal-to-ligand charge transfer (MLCT) band is observed around 356-376 nm. The decrease in the intensity of this peak is indicative of catalyst decomposition. |

Table 2: Expected Spectroscopic Data for this compound

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, characterization, and application of the this compound. The following sections provide representative methodologies based on literature precedents for similar ammonium-tagged ruthenium catalysts.[2][3]

Synthesis of this compound

The synthesis of AquaMet typically involves the preparation of a tertiary amine-functionalized NHC ligand precursor, followed by quaternization and subsequent reaction with a ruthenium source. A generalized protocol is as follows:

-

Synthesis of the Amine-Tagged NHC Precursor: An appropriate N,N-dimethylamino-functionalized dialkylaniline is reacted with glyoxal (B1671930) and a suitable amine (e.g., mesitylamine) to form the diazabutadiene intermediate. Cyclization is then achieved by reaction with paraformaldehyde to yield the tertiary amine-functionalized imidazolinium salt.

-

Quaternization: The tertiary amine group on the imidazolinium salt is quaternized using an alkylating agent, such as methyl chloride or methyl iodide, in a suitable solvent like dichloromethane or acetonitrile. This step introduces the positively charged quaternary ammonium group.

-

Metallation: The resulting quaternary ammonium-tagged imidazolinium salt is reacted with a ruthenium source, such as the first-generation Grubbs catalyst or a suitable indenylidene complex, in the presence of the isopropoxy-substituted styrene. The reaction is typically carried out in a chlorinated solvent under an inert atmosphere.

-

Purification: The final this compound is purified by column chromatography on silica (B1680970) gel to remove impurities and unreacted starting materials.

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the structure of the synthesized catalyst.

-

Sample Preparation: A small amount of the purified this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or CD₂Cl₂) in an NMR tube.

-

¹H NMR Spectroscopy: A standard ¹H NMR spectrum is acquired. Key diagnostic signals include the downfield-shifted benzylidene proton and the characteristic resonances of the NHC ligand's substituents and the isopropoxy group.

-

¹³C NMR Spectroscopy: A ¹³C NMR spectrum is acquired to identify the carbene carbons and other carbon atoms in the structure. The chemical shifts of the Ru=CH and the NHC carbene carbons are particularly informative.

-

2D NMR Spectroscopy: Techniques such as COSY and HSQC can be employed to confirm the connectivity of protons and carbons within the molecule.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths and angles. To date, a specific crystal structure for AquaMet has not been published in the open literature. The following is a general protocol for obtaining such data for a crystalline organometallic compound.

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the catalyst in a suitable solvent or by vapor diffusion of a non-solvent into a solution of the catalyst.

-

Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions.

Visualizations of Structure and Behavior

Molecular Structure of this compound

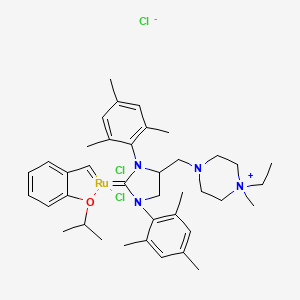

The following diagram illustrates the core structure of the this compound, highlighting the key functional groups.

References

- 1. Highly active catalysts for olefin metathesis in water - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Olefin Metathesis in Water: Speciation of a Leading Water-Soluble Catalyst Pinpoints Challenges and Opportunities for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

AquaMet Catalyst: A Technical Guide to Synthesis, Characterization, and Application in Aqueous Olefin Metathesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the AquaMet catalyst, a leading water-soluble ruthenium-based complex for olefin metathesis. Olefin metathesis has become an indispensable tool in synthetic chemistry for the formation of carbon-carbon double bonds, a transformation recognized with the 2005 Nobel Prize in Chemistry.[1] The development of water-tolerant catalysts like AquaMet has expanded the reach of this powerful reaction to aqueous environments, opening new frontiers in green chemistry and the modification of biological molecules.[2][3]

This document details the synthesis, characterization, and catalytic applications of AquaMet and its analogues, with a focus on providing detailed experimental protocols and structured data for scientific and research applications.

Synthesis of a Water-Soluble Grubbs-Hoveyda Type Catalyst

The this compound is a second-generation Grubbs-Hoveyda type complex, which features an N-Heterocyclic Carbene (NHC) ligand for high activity and a chelating isopropoxybenzylidene ligand for enhanced stability. Water solubility is conferred by incorporating charged moieties, typically quaternary ammonium (B1175870) groups, onto the catalyst structure.[4][5] While the exact proprietary synthesis of the commercial this compound may not be public, a representative synthesis for a closely related analogue bearing a quaternary ammonium tag on the benzylidene ligand is described below.

Experimental Protocol: Synthesis

Objective: To synthesize a water-soluble second-generation Grubbs-Hoveyda catalyst.

Materials:

-

Grubbs-Hoveyda Second Generation Catalyst

-

Silver tetrafluoroborate (B81430) (AgBF₄)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether

-

Standard Schlenk line and glassware for inert atmosphere chemistry

-

Magnetic stirrer and heating plate

Procedure:

-

Preparation of the Pyridinium Salt Ligand: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the starting Hoveyda-Grubbs second-generation catalyst (1.0 eq) in anhydrous DCM.

-

Add 3-(bromomethyl)pyridine (1.2 eq) to the solution.

-

Stir the reaction mixture at 40 °C for 12 hours. During this time, the color of the solution will typically change, indicating a reaction.

-

Anion Exchange: Cool the mixture to room temperature. Add silver tetrafluoroborate (AgBF₄) (1.1 eq) to the reaction mixture to facilitate the exchange of the bromide anion for the non-coordinating tetrafluoroborate anion.

-

Stir the mixture for 4 hours at room temperature, protected from light. A precipitate of silver bromide (AgBr) will form.

-

Purification: Filter the mixture through a pad of Celite to remove the AgBr precipitate. Wash the Celite pad with a small amount of DCM.

-

Concentrate the filtrate under reduced pressure to obtain a crude solid.

-

Wash the solid with diethyl ether multiple times to remove unreacted starting materials and byproducts.

-

Dry the resulting solid under high vacuum to yield the final water-soluble catalyst as a stable powder.

Catalyst Characterization

Characterization of ruthenium alkylidene complexes is crucial to confirm their structure and purity. Standard analytical techniques are employed.

| Technique | Purpose | Typical Observations for AquaMet Analogues |

| ¹H NMR | Structural verification, purity assessment | Ru=CH (Alkylidene Proton): Singlet ~16-17 ppm. Aromatic Protons: Multiplets in the 7-9 ppm range. Isopropoxy Group: Septet (~5 ppm) and doublet (~1.5 ppm). NHC Ligand Protons: Signals corresponding to the specific NHC ligand used. |

| ¹³C NMR | Carbon skeleton confirmation | Ru=C (Carbene Carbon): Signal ~280-300 ppm. Aromatic and aliphatic carbons in their respective expected regions. |

| ³¹P NMR | To confirm phosphine (B1218219) ligand absence | For NHC-containing second-generation catalysts, the absence of signals in the typical phosphine-ruthenium coordination region confirms complete ligand substitution. |

| FT-IR | Functional group identification | Characteristic vibrational bands for C=C, C-H (aromatic and aliphatic), and C-N bonds. The presence of the B-F stretch from the BF₄⁻ counter-ion may also be observed. |

| UV-Vis | Electronic properties | A principal absorption band is typically observed around 350-360 nm in aqueous solutions.[2] |

| HRMS (ESI+) | Molecular weight confirmation | The mass spectrum will show a peak corresponding to the cationic [Catalyst]⁺ fragment, confirming the molecular weight of the complex. |

Catalytic Activity in Aqueous Media

The primary application of the this compound is to perform olefin metathesis reactions, such as Ring-Closing Metathesis (RCM), in water or aqueous buffer systems.[6][7] The generally accepted mechanism for this transformation is the Chauvin mechanism, which involves a series of [2+2] cycloaddition and cycloreversion steps between the ruthenium alkylidene and the olefin substrate.[1][8]

Challenges in Aqueous Metathesis

Despite its design, the this compound faces stability challenges in water. Upon dissolution, the catalyst can form aqua species which may subsequently convert into metathesis-inactive hydroxide (B78521) complexes, particularly at biologically relevant pH.[2] This decomposition pathway often necessitates using the catalyst in significant excess for demanding reactions.[2][9]

Experimental Protocol: Aqueous Ring-Closing Metathesis (RCM)

Objective: To perform a model RCM reaction of an unprotected, water-soluble diene substrate in an aqueous buffer.

Materials:

-

This compound or synthesized analogue

-

Water-soluble diene substrate (e.g., an S-allyl cysteine-containing peptide)[6]

-

Phosphate (B84403) buffer (e.g., 50 mM, pH 7.0)

-

Magnesium chloride (MgCl₂) (optional, can enhance activity)[10]

-

Nitrogen or Argon source for degassing

-

Vials and magnetic stir bars

Procedure:

-

Prepare Substrate Solution: Dissolve the diene substrate in the phosphate buffer to a final concentration of 1-10 mM. If using, add MgCl₂ to the buffer.

-

Degassing: Thoroughly degas the substrate solution by bubbling with nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can deactivate the catalyst.

-

Prepare Catalyst Stock Solution: In a separate vial, dissolve the this compound in a small amount of the degassed buffer to prepare a stock solution (e.g., 10 mM). This should be done immediately before use due to the catalyst's limited stability in water.[2]

-

Initiate Reaction: Under a positive pressure of inert gas, add the required volume of the catalyst stock solution to the stirring substrate solution. The catalyst loading is typically between 1-10 mol%.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature or with gentle heating (e.g., 40-60 °C).[10] Monitor the reaction progress by taking aliquots at various time points and analyzing them by techniques such as HPLC or LC-MS to quantify the conversion of the starting material to the cyclized product.

-

Quenching and Analysis: Once the reaction is complete (or has ceased to progress), it can be quenched by exposure to air or by adding a quenching agent like ethyl vinyl ether. The final mixture can then be analyzed or purified.

Performance Data

The performance of water-soluble catalysts is highly dependent on the substrate, pH, additives, and temperature. The following table summarizes representative data for RCM reactions in aqueous media.

| Substrate | Catalyst Loading (mol%) | Solvent System | Temp (°C) | Time (h) | Conversion (%) | Reference |

| Unprotected Oxytocin Analogue | 30 | H₂O / t-BuOH (7:3) with MgCl₂ | 60 | 4 | >95 | [6][10] |

| N,N-diallyl-p-toluenesulfonamide | 5 | H₂O | RT | 2 | ~70-80 | [3] |

| S-allyl Cysteine-containing Peptide | 30 | Phosphate Buffer (pH 7) with MgCl₂ | 60 | 4 | High | [10] |

| Ammonium Salt Diene | 5 | H₂O | 80 | 12 | 98 | [11] |

Conclusion

The this compound and related water-soluble ruthenium complexes represent a significant advancement in the field of olefin metathesis. They enable the construction of complex molecular architectures, including cyclic peptides and other biomolecules, directly in aqueous environments. While challenges related to catalyst stability remain, ongoing research into ligand design and reaction optimization continues to broaden the scope and utility of these powerful catalytic systems. This guide provides the foundational knowledge and protocols necessary for researchers to successfully employ these catalysts in their own work, paving the way for new discoveries in drug development, materials science, and chemical biology.

References

- 1. Key processes in ruthenium-catalysed olefin metathesis - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC02515F [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 4. Olefin metathesis in aqueous media - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC41042K [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Ring-closing metathesis of unprotected peptides in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Recent Advances in Ruthenium-Based Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Water-Accelerated Decomposition of Olefin Metathesis Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Grubbs catalyst - Wikipedia [en.wikipedia.org]

A Technical Guide to Water-Soluble Metathesis Catalysts for Researchers and Drug Development Professionals

Olefin metathesis has emerged as a powerful and versatile tool in synthetic chemistry, enabling the efficient formation of carbon-carbon double bonds.[1] Its application in aqueous media is of particular interest for green chemistry and biological applications, such as drug discovery and development.[2][3] This guide provides an in-depth overview of water-soluble metathesis catalysts, focusing on their synthesis, experimental protocols, and performance.

Introduction to Water-Soluble Metathesis Catalysts

The majority of highly active and well-defined olefin metathesis catalysts are based on ruthenium, most notably the Grubbs and Hoveyda-Grubbs type complexes.[4][5] However, these catalysts are typically soluble in organic solvents, limiting their use in aqueous environments. To overcome this limitation, various strategies have been developed to impart water solubility to these catalysts. These modifications primarily involve the introduction of hydrophilic moieties to the catalyst structure, which can be broadly categorized into two main classes:

-

Ionic-Tagged Catalysts: These catalysts incorporate charged groups, most commonly quaternary ammonium (B1175870) salts, which significantly enhance their solubility in water.[6]

-

PEGylated Catalysts: These catalysts feature the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a non-ionic and biocompatible polymer, to improve their hydrophilic character.[7]

The choice of solubilizing strategy can influence not only the catalyst's solubility but also its activity, stability, and ease of removal from the reaction mixture.

The Catalytic Cycle of Olefin Metathesis

The generally accepted mechanism for ruthenium-catalyzed olefin metathesis is the Chauvin mechanism, which involves a series of [2+2] cycloaddition and cycloreversion steps. The catalytic cycle proceeds through the formation of a metallacyclobutane intermediate.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. peptide.com [peptide.com]

- 5. Grubbs catalyst - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aqueous olefin metathesis: recent developments and applications - PMC [pmc.ncbi.nlm.nih.gov]

AquaMet Catalyst chemical formula and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the AquaMet catalyst, a prominent ruthenium-based complex utilized in olefin metathesis. This document details its chemical properties, catalytic applications, and experimental considerations, with a focus on its utility in aqueous media and relevance to drug discovery and development.

Core Properties of this compound

AquaMet is a Hoveyda-Grubbs type, second-generation olefin metathesis catalyst.[1] A key structural feature is the presence of a quaternary ammonium (B1175870) tag, which imparts high solubility in water and other polar solvents.[1][2] This characteristic makes it particularly suitable for applications in green chemistry and for the modification of biological molecules.[3][4]

Chemical and Physical Data

The fundamental chemical and physical properties of the this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | C₃₉H₅₅Cl₃N₄ORu[1][5] |

| Molecular Weight | 803.31 g/mol [1][5] |

| CAS Number | 1414707-08-6[5] |

| Appearance | Green powder[1] |

| Solubility | Water, Dichloromethane (B109758) (DCM), Chloroform[1][5] |

| Storage Conditions | Long-term: 2-8 °C under inert gas. Short-term: Ambient temperature under inert gas.[5] |

Catalytic Activity and Applications

AquaMet is a versatile catalyst for various olefin metathesis reactions, including Ring-Closing Metathesis (RCM), Cross-Metathesis (CM), and Ring-Opening Metathesis Polymerization (ROMP).[1] Its applications are particularly notable in the synthesis of biologically relevant molecules and in drug discovery, owing to its compatibility with aqueous media.[3][4]

Olefin Metathesis in Aqueous Media

The catalyst's performance in water is influenced by factors such as pH and the concentration of chloride ions.[6][7] Speciation studies have shown that in neutral, salt-free water, AquaMet can be converted to metathesis-inactive hydroxide (B78521) complexes.[6][7][8] The presence of chloride ions can stabilize the active dichloride form of the catalyst.[6]

Applications in Drug Development

AquaMet has been employed in the synthesis of DNA-encoded chemical libraries, a technology crucial for modern drug discovery.[1] It has also been utilized in the on-water synthesis and modification of peptides and other biomolecules.[3][5]

Experimental Protocols

Detailed methodologies are crucial for the successful application of the this compound. Below are representative experimental protocols.

General Considerations

-

Atmosphere: While AquaMet exhibits good stability in air, for optimal results and to prevent catalyst decomposition, especially in solution, reactions are often carried out under an inert atmosphere (e.g., nitrogen or argon).[6]

-

Solvent: For reactions in aqueous media, degassed, deionized water should be used.[6] Dichloromethane is a common organic solvent for this catalyst.[9]

-

Catalyst Loading: Catalyst loading can vary depending on the substrate and reaction type, but typically ranges from 0.25 to 5 mol%.[3][6]

Example Protocol: Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate

This protocol is adapted from a practical example provided by Tokyo Chemical Industry Co., Ltd.[9]

Materials:

-

This compound

-

Diethyl diallylmalonate

-

Dichloromethane (DCM)

-

Nitrogen gas

-

Two-necked round-bottomed flask

-

Magnetic stirrer

Procedure:

-

Add AquaMet (50 mg, 52 µmol) to a 200 mL two-necked round-bottomed flask.

-

Purge the flask with nitrogen gas.

-

Add 100 mL of dichloromethane to the flask.

-

Dissolve diethyl diallylmalonate (500 mg, 2.08 mmol) in 20 mL of dichloromethane.

-

Add the diethyl diallylmalonate solution dropwise to the flask containing the catalyst.

-

Stir the reaction mixture at room temperature for 6 hours.

-

Monitor the reaction progress using a suitable analytical technique (e.g., NMR).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by silica (B1680970) gel column chromatography (hexane:EtOAc = 1:1) to obtain the product, diethyl cyclopent-3-ene-1,1-dicarboxylate.

Mechanistic and Workflow Diagrams

Visual representations of reaction mechanisms and experimental workflows can aid in understanding the processes involving the this compound.

The Chauvin Mechanism for Olefin Metathesis

The generally accepted mechanism for olefin metathesis, proposed by Yves Chauvin, proceeds through a series of [2+2] cycloadditions and cycloreversions involving a metal-carbene and a metallacyclobutane intermediate.[10]

Experimental Workflow for a Typical RCM Reaction

The following diagram illustrates a standard workflow for performing a ring-closing metathesis reaction using the this compound.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. Ascensus [ascensusspecialties.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Aqueous olefin metathesis: recent developments and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apeiron-synthesis.com [apeiron-synthesis.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Olefin Metathesis in Water: Speciation of a Leading Water-Soluble Catalyst Pinpoints Challenges and Opportunities for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. TCI Practical Example: Olefin Metathesis with AquaMet | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. BJOC - Aqueous olefin metathesis: recent developments and applications [beilstein-journals.org]

Spectroscopic Properties of AquaMet Catalyst: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of the AquaMet catalyst, a water-soluble Hoveyda-Grubbs type ruthenium complex. This catalyst has garnered significant attention for its applications in olefin metathesis reactions in aqueous media, a critical area of green chemistry and bioconjugation. Understanding its spectroscopic signature is paramount for monitoring catalyst stability, reaction kinetics, and elucidating mechanistic pathways. This document outlines the key spectroscopic characteristics, experimental protocols for their determination, and visual representations of relevant chemical processes.

Core Spectroscopic Data

The this compound, with the chemical formula C₃₉H₅₅Cl₃N₄ORu and a molecular weight of 803.31 g/mol , is amenable to characterization by a suite of spectroscopic techniques.[1] The key quantitative data are summarized below.

Table 1: Summary of Spectroscopic Data for this compound

| Spectroscopic Technique | Key Feature | Observed Value/Range | Reference |

| UV-Visible (UV-Vis) Spectroscopy | Metal-to-Ligand Charge Transfer (MLCT) Band | 356 - 376 nm | [2] |

| Molar Absorptivity (ε) | Not explicitly reported | - | |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: Benzylidene Proton (in CD₂Cl₂) | ~16.5 ppm (typical for Hoveyda-Grubbs type catalysts) | [3] |

| ¹H NMR: Alkylidene Proton (of AM(OH)₂ in D₂O) | 15.33 ppm | ||

| ¹³C NMR: Ruthenium Carbene Carbon | ~290-310 ppm (typical for Hoveyda-Grubbs type catalysts) | [3] | |

| ¹³C NMR: N-Heterocyclic Carbene (NHC) Carbon | ~210-220 ppm (typical for Hoveyda-Grubbs type catalysts) | [3] | |

| Mass Spectrometry (MS) | Molecular Ion (ESI-MS) | [M-Cl]⁺, [M-2Cl+H]²⁺, etc. | [4] |

| Molecular Weight Confirmation | Consistent with 803.31 g/mol | [1] | |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Characteristic Vibrational Bands | Not explicitly reported for AquaMet | - |

Experimental Protocols

Detailed experimental procedures are crucial for the accurate and reproducible spectroscopic analysis of the this compound.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a primary tool for monitoring the stability and speciation of the this compound in solution.[2] The characteristic MLCT band is sensitive to changes in the ruthenium coordination sphere.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is typically employed.

-

Sample Preparation:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., deionized water, buffer of specific pH, or an organic solvent like dichloromethane).

-

The concentration is typically in the micromolar range to ensure the absorbance falls within the linear range of the instrument.

-

For kinetic studies, the catalyst solution is often prepared in a cuvette, and the reaction is initiated by the addition of a reactant.

-

-

Data Acquisition:

-

Spectra are recorded over a wavelength range of approximately 250-800 nm.

-

A baseline is established using the solvent/buffer blank.

-

For time-course experiments, spectra are acquired at regular intervals.

-

-

Data Analysis: The decrease in the absorbance of the MLCT band at ~356-376 nm is monitored to quantify catalyst decomposition.[2] Shifts in the wavelength of maximum absorbance (λmax) can indicate changes in the ligand environment, such as the displacement of chloride ligands by water or hydroxide (B78521) ions.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the this compound and its reaction products. Due to its paramagnetic nature (Ru(II) is d⁶), a high-field NMR spectrometer is recommended for better resolution.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation:

-

Approximately 5-10 mg of the this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₂Cl₂, or DMSO-d₆) in a 5 mm NMR tube.[3][5]

-

For quantitative NMR (qNMR), a known amount of an internal standard is added.

-

Given the catalyst's sensitivity to air and moisture in some environments, sample preparation under an inert atmosphere (e.g., in a glovebox) may be necessary for certain experiments.[6]

-

-

Data Acquisition:

-

Standard ¹H and ¹³C{¹H} NMR spectra are acquired.

-

2D NMR techniques such as COSY, HSQC, and HMBC can be used for complete structural elucidation.

-

-

Data Analysis: The chemical shift of the benzylidene proton in the ¹H NMR spectrum is a key diagnostic signal for Hoveyda-Grubbs type catalysts.[3] Changes in the chemical shifts and line broadening can provide insights into ligand exchange and catalyst decomposition.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of organometallic complexes like AquaMet, allowing for the determination of its molecular weight and the characterization of its fragmentation patterns.[4]

-

Instrumentation: A high-resolution mass spectrometer equipped with an ESI source.

-

Sample Preparation:

-

A dilute solution of the this compound is prepared in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water.

-

The solution is infused into the mass spectrometer at a constant flow rate.

-

-

Data Acquisition:

-

Spectra are acquired in positive ion mode.

-

The instrument parameters (e.g., capillary voltage, cone voltage) are optimized to achieve good signal intensity while minimizing in-source fragmentation.

-

-

Data Analysis: The isotopic pattern of the molecular ion is compared with the theoretical pattern for the proposed elemental composition to confirm the identity of the catalyst. Fragmentation analysis can provide information about the lability of the ligands.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrumentation: An FT-IR spectrometer, often equipped with an attenuated total reflectance (ATR) accessory for easy sample handling.[7]

-

Sample Preparation:

-

A small amount of the solid catalyst is placed directly on the ATR crystal.

-

Alternatively, a KBr pellet of the sample can be prepared.

-

-

Data Acquisition: Spectra are typically recorded in the mid-infrared range (4000-400 cm⁻¹).

-

Data Analysis: Characteristic vibrational bands for the N-heterocyclic carbene, the benzylidene ligand, and the isopropoxy group would be expected. Changes in these bands could indicate ligand modification or decomposition.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving the this compound.

Figure 1: Catalytic Cycle of Ring-Closing Metathesis (RCM)

Figure 2: this compound Decomposition in Aqueous Media

Figure 3: General Experimental Workflow for Spectroscopic Analysis

Conclusion

The spectroscopic characterization of the this compound is fundamental to its effective application in research and development. UV-Vis spectroscopy serves as a convenient method for monitoring catalyst stability, while NMR and mass spectrometry are indispensable for detailed structural elucidation and confirmation. Although a complete FT-IR spectral assignment for AquaMet is not yet widely reported, the technique remains valuable for qualitative analysis of the ligand sphere. The provided experimental protocols and workflows offer a robust framework for researchers to obtain high-quality spectroscopic data, enabling deeper insights into the behavior of this important water-soluble olefin metathesis catalyst. Further research, particularly the publication of fully assigned ¹³C and FT-IR spectra, would be a valuable addition to the field.

References

- 1. apeiron-synthesis.com [apeiron-synthesis.com]

- 2. Olefin Metathesis in Water: Speciation of a Leading Water-Soluble Catalyst Pinpoints Challenges and Opportunities for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Insights into the Catalytic Activity of Second Generation Hoveyda–Grubbs Complexes Having Phenyl Substituents on the Backbone [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. organomation.com [organomation.com]

- 7. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Early-Stage Research on Hoveyda-Grubbs Type Catalysts

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and early-stage research surrounding Hoveyda-Grubbs type catalysts. These ruthenium-based complexes are pivotal in olefin metathesis, a powerful carbon-carbon double bond forming reaction with broad applications in organic synthesis, polymer chemistry, and drug discovery. This document details their synthesis, mechanism of action, and catalytic activity, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways.

Introduction to Hoveyda-Grubbs Catalysts

Hoveyda-Grubbs catalysts are a class of ruthenium-based olefin metathesis catalysts characterized by a chelating isopropoxystyrene ligand. The second-generation catalysts, which incorporate an N-heterocyclic carbene (NHC) ligand, exhibit enhanced stability and activity, making them particularly valuable tools in organic synthesis.[1] Their tolerance to a wide range of functional groups and air stability (as solids) simplifies their handling and application in complex molecular synthesis.[2]

The general structure of a second-generation Hoveyda-Grubbs catalyst features a ruthenium center coordinated to a benzylidene ligand, the chelating isopropoxy group, two anionic ligands (typically chloride), and a sterically demanding NHC ligand. Variations in the NHC and the styrenyl ether ligand have been extensively explored to fine-tune the catalyst's reactivity, stability, and selectivity.[1]

Mechanism of Catalysis

The catalytic cycle of olefin metathesis mediated by Hoveyda-Grubbs catalysts is initiated by the dissociation of the chelating ether ligand from the ruthenium center, generating a 14-electron active species. This initiation can proceed through two primary pathways: dissociative and interchange (or associative).

-

Dissociative Pathway: The chelating isopropoxybenzylidene ligand first dissociates from the ruthenium center, creating a vacant coordination site for the incoming olefin substrate. This pathway is generally favored for sterically bulky olefins.

-

Interchange Pathway: The incoming olefin coordinates to the ruthenium center concurrently with the dissociation of the isopropoxybenzylidene ligand. This pathway is often preferred for less sterically hindered olefins.

Once the active catalyst is formed, it enters the propagation cycle, which involves a series of [2+2] cycloaddition and cycloreversion steps with the olefin substrates, ultimately leading to the formation of new olefin products.

Catalyst Initiation Pathways

The initiation of the Hoveyda-Grubbs catalyst is the rate-determining step of the metathesis reaction. The choice between the dissociative and interchange mechanisms is influenced by the steric and electronic properties of both the catalyst and the olefin substrate.

Figure 1. Dissociative and Interchange Initiation Pathways.

General Catalytic Cycle

Following initiation, the active 14-electron ruthenium alkylidene species enters the catalytic cycle, which drives the metathesis reaction.

Figure 2. General Olefin Metathesis Catalytic Cycle.

Quantitative Data on Catalytic Performance

The efficiency of Hoveyda-Grubbs type catalysts is typically evaluated in benchmark reactions such as the ring-closing metathesis (RCM) of diethyl diallylmalonate. The following tables summarize representative quantitative data from early-stage research.

| Catalyst | Substrate | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Conversion/Yield (%) | Reference |

| Hoveyda-Grubbs II | Diethyl diallylmalonate | 0.1 | C₆D₆ | 60 | < 0.1 | >98 | [3] |

| syn-HGIIPh-Mes | Diethyl diallylmalonate | 0.1 | C₆D₆ | 60 | < 0.1 | ~95 | [3] |

| anti-HGIIPh-Mes | Diethyl diallylmalonate | 0.1 | C₆D₆ | 60 | < 0.1 | ~98 | [3] |

| Hoveyda-Grubbs II | Diethyl allylmethallylmalonate | 0.1 | C₆D₆ | 60 | 0.3 | >98 | [3] |

| syn-HGIIPh-Mes | Diethyl allylmethallylmalonate | 0.1 | C₆D₆ | 60 | 0.43 | ~97 | [3] |

| anti-HGIIPh-Mes | Diethyl allylmethallylmalonate | 0.1 | C₆D₆ | 60 | 0.43 | ~98 | [3] |

| Hoveyda-Grubbs II | Diethyl dimethallylmalonate | 5 | C₆D₆ | 60 | 24 | ~90 | [3] |

| syn-HGIIPh-Mes | Diethyl dimethallylmalonate | 5 | C₆D₆ | 60 | 24 | ~98 | [3] |

| anti-HGIIPh-Mes | Diethyl dimethallylmalonate | 5 | C₆D₆ | 60 | 24 | ~20 | [3] |

Table 1: Ring-Closing Metathesis (RCM) of various malonate derivatives.

| Catalyst | Additive (5 eq) | Solvent | Time (min) | Conversion (%) |

| Hoveyda-Grubbs II | None | THF | 25 | 100 |

| Hoveyda-Grubbs II | Phenylboronic acid | THF | 25 | 100 |

| Hoveyda-Grubbs II | PEG-400 | THF | 25 | 100 |

| Hoveyda-Grubbs II | Pyridine | THF | 120 | 0 |

| Hoveyda-Grubbs II | Acetic acid | THF | 120 | 10 |

| Hoveyda-Grubbs II | None | Toluene (B28343) | 25 | 80 |

| Hoveyda-Grubbs II | None | Dichloromethane (B109758) | 25 | 50 |

Table 2: Effect of solvents and additives on the RCM of diethyl diallylmalonate.[4]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful research. The following sections provide step-by-step procedures for the synthesis of a second-generation Hoveyda-Grubbs catalyst and its application in a standard RCM reaction.

Synthesis of a Second-Generation Hoveyda-Grubbs Catalyst (anti-HGIIPh-Mes)[3]

This protocol describes the synthesis of a modified Hoveyda-Grubbs second-generation catalyst with phenyl substituents on the NHC backbone.

Materials:

-

Imidazolinium salt (B)

-

Potassium hexamethyldisilazide (KHMDS)

-

First-generation Hoveyda-Grubbs catalyst

-

Dry toluene

-

Anhydrous solvents for chromatography (hexane, diethyl ether)

-

Standard Schlenk line and glassware

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a glovebox, charge a 50-mL Schlenk flask with the imidazolinium salt (0.340 g, 0.620 mmol) and potassium hexamethyldisilazide (0.136 g, 0.682 mmol).

-

Add dry toluene to the flask and stir for a few minutes.

-

To this mixture, add the first-generation Hoveyda-Grubbs catalyst (0.196 g, 0.329 mmol).

-

Seal the flask, remove it from the glovebox, and heat the reaction mixture to 70 °C for four hours under an inert atmosphere.

-

After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/diethyl ether gradient (from 5/1 to 3/1) to afford the desired ruthenium catalyst as a green solid. (Yield: 7.72 x 10⁻² g, 30%).

Characterization:

The synthesized catalyst should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Ring-Closing Metathesis of Diethyl Diallylmalonate

This protocol details a standard RCM reaction to evaluate the catalytic activity of a Hoveyda-Grubbs type catalyst.

Materials:

-

Hoveyda-Grubbs type catalyst (e.g., 0.02 mmol)

-

Diethyl diallylmalonate (100 mg, 0.416 mmol)

-

Dry, degassed dichloromethane (CH₂Cl₂) (10 mL)

-

Diethyl ether

-

Silica gel

-

Standard laboratory glassware

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dry all glassware in an oven for at least 8 hours before use.

-

Under an inert atmosphere, prepare a solution of the Hoveyda-Grubbs type catalyst (16 mg, 0.02 mmol) in dry, degassed CH₂Cl₂ (10 mL) in a 25 mL flask equipped with a stir bar.

-

To this solution, add diethyl diallylmalonate (100 mg, 0.416 mmol).

-

Stir the reaction mixture under an inert atmosphere at room temperature for 1 hour.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding diethyl ether (30 mL).

-

Filter the mixture through a short plug of silica gel to remove the catalyst.

-

Remove the solvent from the filtrate by rotary evaporation.

-

Analyze the crude product by GC-MS and ¹H NMR to determine the conversion and yield. If necessary, purify the product by column chromatography.

Conclusion

Early-stage research on Hoveyda-Grubbs type catalysts has established them as robust and versatile tools for olefin metathesis. Their continued development through ligand modification offers exciting possibilities for enhancing their catalytic properties, including activity, stability, and selectivity. The detailed protocols and compiled data within this guide serve as a valuable resource for researchers aiming to explore and expand the applications of these remarkable catalysts in organic synthesis and drug development.

References

The Dual-Faceted Role of the Quaternary Ammonium Group in AquaMet and Related Ruthenium Catalysts: A Technical Guide for Drug Development Professionals

Introduction: The advent of water-soluble olefin metathesis catalysts, such as AquaMet, has opened new avenues for chemical synthesis in aqueous environments, a critical consideration for biological and pharmaceutical applications. A key innovation in the design of these advanced ruthenium-based catalysts is the incorporation of a quaternary ammonium (B1175870) group. While primarily introduced to enhance solubility and facilitate purification, this positively charged functional group possesses inherent biological activities that warrant careful consideration by researchers in drug development. This technical guide provides an in-depth analysis of the intended and potential secondary roles of the quaternary ammonium group in the context of AquaMet and similar catalysts, offering insights into its mechanism of action, experimental evaluation, and implications for therapeutic development.

The Primary Role: Engineering Catalyst Performance

The introduction of a quaternary ammonium tag to ruthenium-based catalysts, such as those in the family of AquaMet, is a strategic chemical modification aimed at overcoming challenges associated with traditional organometallic catalysis. The permanent positive charge of the quaternary nitrogen imparts specific physicochemical properties that are highly desirable for catalysts intended for use in or near biological systems.

The main advantages conferred by the quaternary ammonium group are:

-

Enhanced Water Solubility: The ionic nature of the quaternary ammonium salt dramatically increases the catalyst's solubility in water and other polar, environmentally friendly solvents. This allows for olefin metathesis reactions to be conducted in aqueous media, a prerequisite for many biological applications.

-

Facilitated Catalyst Removal: The charged tag is instrumental in the purification of the reaction products. Post-reaction, the catalyst can be efficiently removed from the desired organic products through simple filtration through silica (B1680970) gel or by solvent extraction, a critical step for ensuring the purity of potential drug candidates and removing toxic ruthenium residues.[1]

Below is a generalized structure of a quaternary ammonium-tagged ruthenium catalyst, illustrating the key functional components.

References

AquaMet Catalyst discovery and development timeline

An In-depth Technical Guide to AquaMet Catalyst: Discovery, Development, and Application

This guide provides a comprehensive overview of the this compound, a significant advancement in the field of water-soluble olefin metathesis. Tailored for researchers, scientists, and drug development professionals, this document details the catalyst's discovery timeline, presents key quantitative performance data, outlines experimental protocols, and visualizes critical mechanistic and operational pathways.

Discovery and Development Timeline

The development of AquaMet is a key milestone in the broader evolution of water-soluble olefin metathesis catalysts. The timeline below captures the progression from early, less stable systems to the targeted design of highly active and water-compatible catalysts like AquaMet.

-

Late 1980s: The first examples of aqueous Ring-Opening Metathesis Polymerization (ROMP) are reported using ill-defined catalysts like RuCl₃·H₂O.[1] These early systems exhibit limited utility due to slow initiation and decomposition in water.[1]

-

1996: Grubbs and co-workers introduce the first water-soluble catalysts with phosphine (B1218219) ligands, demonstrating their use in the living polymerization of norbornene derivatives in neat water.[1]

-

Early 2000s: The focus shifts to modifying the highly successful and more stable second-generation Grubbs catalysts (featuring N-heterocyclic carbene or NHC ligands) to impart water solubility.[2] Strategies include the incorporation of polar or ionic tags onto the catalyst structure.[1][2]

-

2012: Grela, Skowerski, and colleagues publish a landmark paper describing a new class of highly active and water-soluble catalysts, including the catalyst now known as AquaMet.[3][4][5][6] These Hoveyda-Grubbs type catalysts feature a quaternary ammonium (B1175870) tag on the NHC ligand, which provides excellent water solubility and enhanced catalytic activity.[3][4][5]

-

2014-Present: Subsequent research focuses on the application of AquaMet in various aqueous metathesis reactions, including for unprotected peptides, and its immobilization on solid supports like mesoporous silica (B1680970) to create reusable heterogeneous catalysts.[3][7] Detailed studies on its speciation in water reveal the critical role of pH and chloride concentration on its activity and stability.[3][8]

Core Catalyst Properties

AquaMet is a second-generation Hoveyda-Grubbs type ruthenium catalyst. Its defining feature is the incorporation of a quaternary ammonium group on the N-heterocyclic carbene (NHC) ligand.[3][5]

| Property | Description |

| Chemical Name | (4-((4-Ethyl-4-methylpiperazin-1-ium-1-yl)methyl)-1,3-dimesitylimidazolidin-2-ylidene)dichloro(2-isopropoxybenzylidene)ruthenium(II) chloride |

| Chemical Formula | C₃₉H₅₅Cl₃N₄ORu |

| Molecular Weight | 803.31 g/mol |

| CAS Number | 1414707-08-6 |

| Key Feature | Quaternary ammonium tag provides high water solubility and enhances catalyst initiation through its electron-withdrawing nature.[2] |

| Solubility | Soluble in water and some chlorinated organic solvents (e.g., DCM).[7] |

| Stability | High stability allows for handling in air for short periods. Recommended long-term storage is under an inert gas at 2-8 °C.[7] |

Quantitative Performance Data

The following tables summarize the performance of AquaMet in key olefin metathesis reactions. The catalyst's efficiency is highly dependent on the reaction conditions, particularly pH and the presence of additives in aqueous media.

Ring-Closing Metathesis (RCM)

| Substrate | Catalyst Loading (mol%) | Solvent/Conditions | Time (h) | Yield (%) | Reference |

| Diethyl diallylmalonate | 2.5 | Dichloromethane (B109758), RT | 6 | 98 | --INVALID-LINK-- |

| Water-soluble diol | 0.25 | D₂O, 0.1 M NaCl, pH 3.1, RT | 24 | Quantitative | --INVALID-LINK-- |

| Water-soluble diol | 0.25 | D₂O, 0.1 M NaCl, pH 7.4, RT | 24 | ~45 | --INVALID-LINK-- |

| Water-soluble diol | 0.25 | D₂O, 0.1 M NaCl, pH 9.1, RT | 24 | 0 | --INVALID-LINK-- |

| Unprotected Peptides | 30 | Water, 400 equiv. MgCl₂, 60 °C | 4 | - | --INVALID-LINK-- |

Cross-Metathesis (CM) & Ring-Opening Metathesis Polymerization (ROMP)

Experimental Protocols

General Procedure for RCM of a Water-Soluble Diene in Aqueous Media

This protocol is a generalized procedure based on data from studies on AquaMet's speciation and performance.

-

Preparation: In a suitable reaction vessel, dissolve the water-soluble diene substrate in deionized water or a buffer solution to the desired concentration.

-

Additive Inclusion: Add sodium chloride (NaCl) from a stock solution to a final concentration of 0.1 M to 1.0 M. Adjust the pH of the solution to the desired value (e.g., pH 3-6) using dilute HCl or a suitable buffer. Note: Higher chloride concentrations and lower pH generally stabilize the catalyst and improve yields.[3][8]

-

Catalyst Addition: Add the this compound (typically 0.25 to 5 mol%) to the stirred solution. The reaction is often run open to the air.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using an appropriate analytical technique (e.g., ¹H NMR, LC-MS).

-

Work-up: Upon completion, the product can be extracted with an organic solvent. The water-soluble nature of the catalyst facilitates its separation from hydrophobic organic products.

RCM of Diethyl Diallylmalonate in an Organic Solvent

This protocol is adapted from a TCI Practical Example.

-

Setup: Add AquaMet (50 mg, 52 µmol, 2.5 mol%) to a 200 mL two-necked round-bottom flask and purge with N₂.

-

Solvent Addition: Charge the flask with dichloromethane (100 mL).

-

Substrate Addition: Add a solution of diethyl diallylmalonate (500 mg, 2.08 mmol) in dichloromethane (20 mL) dropwise to the catalyst solution.

-

Reaction: Stir the mixture at room temperature for 6 hours.

-

Purification: Remove the solvent under reduced pressure. Purify the residue by silica-gel column chromatography (hexane:EtOAc = 1:1) to yield the product.

Mandatory Visualizations

Catalytic Cycle for Olefin Metathesis (Chauvin Mechanism)

Caption: The Chauvin mechanism for olefin metathesis, proceeding via metallacyclobutane intermediates.

Aqueous Speciation of this compound

Caption: Equilibrium of AquaMet species in water, influenced by chloride concentration and pH.

General Experimental Workflow for Aqueous RCM

Caption: A typical experimental workflow for Ring-Closing Metathesis (RCM) using AquaMet in water.

References

- 1. researchgate.net [researchgate.net]

- 2. Olefin Metathesis in Water: Speciation of a Leading Water-Soluble Catalyst Pinpoints Challenges and Opportunities for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ruthenium Olefin Metathesis Catalysts Featuring N-Heterocyclic Carbene Ligands Tagged with Isonicotinic and 4-(Dimethylamino)benzoic Acid Rests: Evaluation of a Modular Synthetic Strategy [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. apeiron-synthesis.com [apeiron-synthesis.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide on the Theoretical Studies of AquaMet Catalyst Reaction Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental studies on the reaction pathways of the AquaMet catalyst, a prominent water-soluble ruthenium-based complex for olefin metathesis. The document focuses on the catalytic cycle, decomposition pathways, and the influence of reaction conditions, presenting quantitative data, detailed experimental methodologies, and visual representations of the key processes.

Introduction to this compound

The this compound is a Hoveyda-Grubbs type ruthenium complex distinguished by a quaternary ammonium (B1175870) group, which imparts solubility in aqueous media.[1][2][3] This characteristic makes it a valuable tool for olefin metathesis reactions in biological and environmentally friendly systems, including Ring-Opening Metathesis Polymerization (ROMP), Ring-Closing Metathesis (RCM), and Cross-Metathesis (CM).[2][3] However, its performance and stability are significantly influenced by the aqueous environment, necessitating a detailed understanding of its reaction and decomposition pathways.[1][4]

Theoretical Studies on the Olefin Metathesis Catalytic Cycle

While specific Density Functional Theory (DFT) studies exclusively on the this compound are not extensively available in the public domain, the general mechanism of olefin metathesis catalyzed by Grubbs-type complexes is well-established and serves as a foundational model. The catalytic cycle, as proposed by Chauvin, proceeds through the formation of a metallacyclobutane intermediate.[2] Computational studies on analogous Grubbs-type catalysts provide insights into the energetic landscape of this process.

The Chauvin Mechanism

The accepted mechanism for ruthenium-catalyzed olefin metathesis involves the following key steps:

-

Initiation: Dissociation of a ligand from the precatalyst to generate a more active 14-electron species. For Hoveyda-Grubbs type catalysts like AquaMet, this involves the dissociation of the chelating ether ligand.

-

Olefin Coordination: The incoming olefin coordinates to the ruthenium center.

-

[2+2] Cycloaddition: Formation of a metallacyclobutane intermediate.

-

[2+2] Retro-Cycloaddition: Cleavage of the metallacyclobutane to release the new olefin product and a ruthenium-alkylidene intermediate.

-

Catalyst Regeneration: The ruthenium-alkylidene species reacts with another olefin molecule, continuing the catalytic cycle.

Quantitative Energetics of a Model Catalytic Cycle

DFT calculations on model Grubbs-type complexes provide representative Gibbs free energy values for the key intermediates and transition states in the olefin metathesis catalytic cycle. These values offer a general understanding of the energy profile of the reaction.

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

| Precatalyst + Olefin | Initial state | 0.0 |

| TS1 | Transition state for ligand dissociation | +15.0 |

| 14e Intermediate + Olefin | Active catalyst species | +10.0 |

| Olefin Complex | Substrate coordinated to the catalyst | +5.0 |

| TS2 | Transition state for metallacyclobutane formation | +20.0 |

| Metallacyclobutane | Key reaction intermediate | +8.0 |

| TS3 | Transition state for cycloreversion | +18.0 |

| Product Complex | Product coordinated to the catalyst | +4.0 |

| 14e Intermediate + Product | Catalyst regeneration | +10.0 |

Note: These values are representative and derived from DFT studies on related Grubbs-type catalysts.

Visualization of the Catalytic Cycle

The following diagram illustrates the key steps in the Chauvin mechanism for olefin metathesis.

Caption: Generalized catalytic cycle for olefin metathesis.

This compound Speciation and Decomposition in Aqueous Media

A critical aspect of using the this compound is its behavior in water. Experimental and theoretical studies indicate that the catalyst undergoes speciation and decomposition, which significantly impacts its activity.

Speciation in Water

In aqueous solutions, particularly under neutral pH and low chloride concentrations, the this compound can undergo ligand exchange with water and hydroxide (B78521) ions.[1] This leads to the formation of aqua and hydroxide complexes, which are generally less active or inactive in metathesis.[1] Potentiometric and spectroscopic studies have shown that at neutral pH without added salt, metathesis-inactive hydroxide species are dominant.[1]

Decomposition Pathways

Water plays a central role in the decomposition of ruthenium metathesis catalysts.[4] Proposed decomposition pathways, supported by studies on related Grubbs-type catalysts, include the formation of ruthenium hydride species or inactive μ-oxo-bridged dimers. The presence of water can accelerate decomposition pathways that are also operative in anhydrous media.

Visualization of AquaMet Speciation and Decomposition

The following diagram illustrates the speciation and potential decomposition pathways of the this compound in an aqueous environment.

Caption: Speciation and decomposition of AquaMet in water.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon existing research. The following sections outline methodologies for a benchmark RCM reaction and for monitoring catalyst decomposition.

Protocol for Ring-Closing Metathesis (RCM) of a Water-Soluble Diol

This protocol is based on a benchmark reaction used to assess the performance of the this compound in aqueous media.[1][5]

Materials:

-

AquaMet (AM) catalyst

-

Water-soluble diol substrate

-

Dichloromethane (CH₂Cl₂) (for comparison)

-

Deuterated water (D₂O)

-

NMR tubes

-

Standard laboratory glassware

Procedure:

-

Reaction in Dichloromethane (Control):

-

Dissolve the water-soluble diol substrate in CH₂Cl₂ in an NMR tube to a final concentration of 0.1 M.

-

Add a stock solution of AquaMet in CH₂Cl₂ to achieve a final catalyst loading of 1 mol%.

-

Monitor the reaction progress at room temperature by ¹H NMR spectroscopy at regular intervals (e.g., 1 hour, 4 hours).

-

-

Reaction in Deuterated Water:

-

Dissolve the water-soluble diol substrate in D₂O in an NMR tube to a final concentration of 0.1 M.

-

Add a stock solution of AquaMet in D₂O to achieve a final catalyst loading of 1 mol%.

-

Monitor the reaction progress at room temperature by ¹H NMR spectroscopy at regular intervals.

-

Analysis:

-

Calculate the conversion to the RCM product and any isomers by integrating the relevant peaks in the ¹H NMR spectra.[1]

-

Compare the reaction rates and product distributions in CH₂Cl₂ and D₂O to assess the impact of the aqueous environment.[1]

Protocol for Monitoring Catalyst Decomposition by UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to monitor the decomposition of the this compound in aqueous solutions by observing changes in its characteristic absorption bands.

Materials:

-

This compound

-

Aqueous buffer solutions of desired pH

-

Sodium chloride (NaCl) (optional)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of the this compound in the desired aqueous buffer.

-

If investigating the effect of chloride, prepare parallel samples with varying concentrations of NaCl.

-

Transfer the catalyst solution to a quartz cuvette and place it in the UV-Vis spectrophotometer.

-

Record the UV-Vis spectrum of the solution at time zero.

-

Continue to record spectra at regular time intervals over the desired period.

Analysis:

-

Monitor the intensity of the characteristic metal-to-ligand charge transfer (MLCT) band of the this compound (typically around 370 nm).

-

A decrease in the absorbance of this peak over time indicates catalyst decomposition.

-

The appearance of new peaks may suggest the formation of decomposition products.

Visualization of Experimental Workflow

The following diagram outlines the general workflow for studying the this compound's performance.

Caption: Workflow for experimental investigation of AquaMet.

Conclusion

Theoretical studies, primarily through DFT calculations on model systems, provide a fundamental understanding of the reaction pathways of Grubbs-type catalysts like AquaMet. The Chauvin mechanism, involving a metallacyclobutane intermediate, is the accepted catalytic cycle. However, the aqueous environment introduces complexities, leading to catalyst speciation and decomposition, which are critical considerations for practical applications. Experimental investigations, particularly kinetic studies and spectroscopic monitoring, are essential for validating theoretical models and optimizing reaction conditions for this versatile water-soluble catalyst. Future research combining detailed theoretical calculations specifically on the this compound with comprehensive experimental validation will be crucial for the rational design of next-generation water-soluble metathesis catalysts.

References

- 1. Olefin Metathesis in Water: Speciation of a Leading Water-Soluble Catalyst Pinpoints Challenges and Opportunities for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aqueous olefin metathesis: recent developments and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Aqueous olefin metathesis: recent developments and applications [beilstein-journals.org]

- 4. Heterogeneous Removal of Water-Soluble Ruthenium Olefin Metathesis Catalyst from Aqueous Media Via Host-Guest Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Ring-Closing Metathesis using AquaMet Catalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in synthetic chemistry for the construction of cyclic olefins. The development of water-soluble catalysts has further expanded the utility of this reaction, enabling its application in aqueous media, a critical advancement for green chemistry and biological applications. The AquaMet catalyst, a water-soluble Hoveyda-Grubbs type ruthenium complex, is at the forefront of this evolution. Its unique structure, featuring a quaternary ammonium (B1175870) group, imparts excellent solubility in water and facilitates its removal from reaction mixtures, addressing a common challenge associated with homogeneous catalysis.[1]

These application notes provide a comprehensive overview of the use of the this compound in ring-closing metathesis, with a focus on detailed experimental protocols and quantitative data to guide researchers in their synthetic endeavors. The information presented is intended to enable scientists to effectively utilize this catalyst for the synthesis of a wide range of cyclic compounds, from simple carbo- and heterocycles to complex stapled peptides.

Advantages of this compound

The this compound offers several distinct advantages for ring-closing metathesis reactions:

-

Water Solubility: Its primary advantage is its solubility in aqueous media, which allows for RCM reactions to be performed in environmentally friendly solvents and facilitates applications in chemical biology.[1]

-

Ease of Removal: The catalyst's water solubility simplifies its separation from non-polar organic products, often allowing for simple extraction.[2]

-

High Activity: AquaMet exhibits high catalytic activity in water, comparable to conventional Grubbs-type catalysts in organic solvents.

-

Functional Group Tolerance: Like other second-generation Grubbs-type catalysts, AquaMet demonstrates good tolerance to a variety of functional groups, making it suitable for complex molecule synthesis.[3]

-

Air and Moisture Stability: The catalyst is relatively stable to air and moisture, simplifying its handling and storage.

Data Presentation

The following tables summarize quantitative data for ring-closing metathesis reactions using the this compound with various substrates.

Table 1: RCM of a Water-Soluble Diol

| Substrate | Catalyst Loading (mol%) | Solvent | Additive | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Water-Soluble Diol | 0.25 | D₂O | 0.1 M NaCl | Room Temp. | 24 | Quantitative | [4] |

| Water-Soluble Diol | 0.25 | D₂O | 0.1 M NaCl, pH 3.1 | Room Temp. | 24 | Quantitative | [4] |

| Water-Soluble Diol | 0.25 | D₂O | 0.1 M NaCl, pH 7.4 | Room Temp. | 24 | ~65 | [4] |

| Water-Soluble Diol | 0.25 | D₂O | 0.1 M NaCl, pH 9.1 | Room Temp. | 24 | 0 | [4] |

Table 2: RCM of Unprotected Peptides in Water

| Peptide Substrate | Catalyst Loading (mol%) | Solvent System | Additive | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Cyclised 2,7-Pgl-octreotide | 30 | H₂O / 0.1 M HCl (aq) | MgCl₂·6H₂O (400 equiv) | 60 | 30 | 52 | |

| Cyclised 2,7-Sac-octreotide | 30 | H₂O / 0.1 M HCl (aq) | MgCl₂·6H₂O (400 equiv) | 60 | 30 | 63 | |

| Cyclised Ser-His-Arg-Glu-Gly-Agl-Pro-Tyr-Agl-Val-NH₂ | 30 | H₂O / 0.1 M HCl (aq) | MgCl₂·6H₂O (400 equiv) | 60 | 120 | - |

Experimental Protocols

Protocol 1: General Procedure for RCM of a Water-Soluble Diol

This protocol is adapted from studies on the speciation and activity of AquaMet in aqueous solutions.[4]

Materials:

-

Water-soluble diene substrate

-

This compound

-

Deuterated water (D₂O) or deionized water

-

Sodium chloride (NaCl)

-

Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) for pH adjustment

-

NMR tubes or reaction vials

-

Stirring apparatus

Procedure:

-

Substrate Preparation: Prepare a stock solution of the water-soluble diene substrate in D₂O or deionized water.

-

Reaction Setup: In an NMR tube or a reaction vial, add the desired amount of the diene substrate from the stock solution.

-

Additive Addition: If required, add a specific concentration of NaCl from a stock solution.

-

pH Adjustment: Adjust the pH of the solution to the desired value using dilute HCl or NaOH.

-

Catalyst Addition: Add the this compound (e.g., 0.25 mol%) to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by ¹H NMR spectroscopy or other suitable analytical techniques at specified time intervals.

-

Work-up and Analysis: Upon completion, the reaction mixture can be analyzed directly. For isolation of the product, extraction with an organic solvent may be performed if the product is sufficiently hydrophobic.

Protocol 2: RCM of Unprotected Peptides in Water

This protocol is based on the successful cyclization of unprotected peptides in aqueous media.

Materials:

-

Unprotected peptide containing two terminal alkene moieties

-

This compound

-

Magnesium chloride hexahydrate (MgCl₂·6H₂O)

-

0.1 M Hydrochloric acid (aq)

-

Deionized water

-

Reaction vessel (e.g., round-bottom flask)

-

Stirring and heating apparatus

-

Preparative HPLC system for purification

Procedure:

-

Solution Preparation: In a round-bottom flask, dissolve the unprotected peptide and MgCl₂·6H₂O (e.g., 400 equivalents relative to the peptide) in 0.1 M HCl (aq).

-

Catalyst Solution Preparation: In a separate vial, dissolve the this compound (e.g., 30 mol%) in a small amount of deionized water.

-

Reaction Initiation: Add the this compound solution to the peptide solution with stirring.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir for the specified time (e.g., 30-120 minutes).

-

Reaction Quenching and Purification: Upon completion, cool the reaction mixture to room temperature. The crude product can be purified directly by preparative HPLC to isolate the cyclized peptide.

-

Analysis: Confirm the identity and purity of the product by analytical HPLC and mass spectrometry.

Mandatory Visualizations

Catalytic Cycle of Ring-Closing Metathesis

The ring-closing metathesis reaction catalyzed by a Grubbs-type catalyst, such as AquaMet, proceeds through a well-established mechanism proposed by Chauvin.[3] The catalytic cycle involves the formation of a metallacyclobutane intermediate.

Caption: Catalytic cycle for ring-closing metathesis.

Experimental Workflow for RCM using this compound

The following diagram illustrates a typical experimental workflow for performing a ring-closing metathesis reaction using the this compound in an aqueous medium.

Caption: General experimental workflow for RCM.

References

- 1. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aqueous olefin metathesis: recent developments and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 4. Olefin Metathesis in Water: Speciation of a Leading Water-Soluble Catalyst Pinpoints Challenges and Opportunities for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cross-Metathesis with AquaMet Catalyst in Water

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing cross-metathesis reactions in aqueous media using the water-soluble AquaMet catalyst. This document outlines the key considerations for experimental design, provides detailed protocols, and presents data on catalyst performance under various conditions.

Introduction to Aqueous Cross-Metathesis with AquaMet

Cross-metathesis (CM) is a powerful carbon-carbon double bond forming reaction that has broad applications in organic synthesis, polymer chemistry, and drug discovery.[1] The development of water-soluble catalysts, such as AquaMet, has enabled these transformations to be conducted in environmentally benign aqueous media, which is particularly advantageous for reactions involving hydrophilic substrates or for applications in chemical biology.[1][2]

AquaMet is a Hoveyda-Grubbs type, second-generation ruthenium catalyst featuring a quaternary ammonium (B1175870) tag that imparts water solubility.[3] While offering the convenience of aqueous reactions, the stability and activity of AquaMet in water are highly dependent on the reaction conditions. Key factors that must be controlled include pH and the presence of salts, such as sodium chloride (NaCl).[4][5][6][7]

Key Considerations for Experimental Setup

Catalyst Stability: The this compound can be susceptible to decomposition in aqueous solutions, particularly at neutral to high pH, where it can form metathesis-inactive hydroxide (B78521) species.[4][5][7]

Role of pH: Acidic conditions (pH ~3-5) generally favor the stability of the active catalyst species.[5][7]

Effect of Additives: The presence of salts, particularly NaCl, has been shown to stabilize the this compound and improve reaction yields.[4][5] Chloride ions can coordinate to the ruthenium center, suppressing the formation of inactive aqua and hydroxide complexes.[4][5][7]

Substrate Solubility: While the catalyst is water-soluble, the substrates for cross-metathesis must also have sufficient solubility in the aqueous reaction medium. For hydrophobic substrates, the use of co-solvents or surfactants may be necessary.[1]

Catalyst Loading: Typical catalyst loadings for cross-metathesis reactions with AquaMet in water range from 0.5 to 5 mol%. The optimal loading will depend on the reactivity of the substrates and the desired reaction rate.

Data Presentation

Table 1: Influence of pH on Ring-Closing Metathesis (RCM) Yield with AquaMet in Water*

| pH | NaCl Concentration (M) | Yield (%) |

| 3.1 | 0.1 | >95 |

| 5.1 | 0.1 | ~80 |

| 7.4 | 0.1 | ~60 |

| 9.1 | 0.1 | 0 |

*Data is for the RCM of a water-soluble diol and serves as a proxy for the expected pH-dependence of cross-metathesis.[5]

Table 2: Substrate Scope in Aqueous Metathesis with Ammonium-Tagged Catalysts*

| Substrate 1 | Substrate 2 | Product Type | Catalyst Type | Yield (%) |

| N,N-diallylated sulfonamide | - | RCM | Ammonium-tagged Hoveyda type | >95 |

| Allyl alcohol | Allyl alcohol | Self-metathesis | Ammonium-tagged Hoveyda type | Good |

| Water-soluble diene | - | RCM | Ammonium-tagged Hoveyda type | >95 |

| Allyl homocysteine-modified protein | Allyl alcohol | Cross-Metathesis | Ammonium-tagged Hoveyda type | - |

*This table provides examples of substrates successfully used in aqueous metathesis with catalysts similar to AquaMet. Specific yields for cross-metathesis with AquaMet can vary significantly based on reaction conditions.[1][2]

Experimental Protocols

General Protocol for Aqueous Cross-Metathesis

This protocol provides a general procedure for the cross-metathesis of two water-soluble olefins using the this compound.

Materials:

-

This compound

-

Olefin Substrate 1

-

Olefin Substrate 2

-

Deionized Water (degassed)

-

Sodium Chloride (NaCl)

-